molecular formula C12H20N4O7S B12285990 N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine

Cat. No.: B12285990
M. Wt: 364.38 g/mol
InChI Key: ROWIKVIWEBGFSY-UHFFFAOYSA-N
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Description

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine ( 38126-73-7) is a specialized glutathione analog with a molecular formula of C 12 H 20 N 4 O 7 S and a molecular weight of 364.37 g/mol . This compound is designed for research applications where the modulation of glutathione-mediated pathways is of interest. The structure of this analog features a methylcarbamoyl thioester group, a key functional modification that distinguishes it from native glutathione. Glutathione (GSH) is a critical tripeptide essential for maintaining cellular redox homeostasis, participating in detoxification processes as a cofactor for enzymes like glutathione peroxidase, and serving as a substrate for glutathione S-transferases . The specific modification in this analog suggests its potential application in studying enzyme kinetics, inhibiting specific glutathione-dependent pathways, or acting as a prodrug. Researchers may employ this compound to investigate the role of glutathione in mechanisms such as oxidative stress response and xenobiotic metabolism . Given the established role of glutamine and its analogs in cellular metabolism, this compound may also be relevant in studies exploring nitrogen metabolism and the physiological functions of glutamine synthetase . It is provided as a high-purity material for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWIKVIWEBGFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for constructing modified amino acids. For this compound, the glutamine backbone is first immobilized on a resin, followed by sequential coupling of functional groups:

  • Carboxymethylation : A carboxymethyl group is introduced using bromoacetic acid under alkaline conditions.
  • Thioether Formation : Methylcarbamoyl thio is added via a nucleophilic substitution reaction with methyl isothiocyanate in dimethylformamide (DMF).
  • Deprotection and Cleavage : The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.

Key Reaction Conditions :

  • Temperature: 0–25°C
  • Catalysts: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation.
  • Yield: 65–72% after purification.

Solution-Phase Synthesis

This method avoids resin-based immobilization and is suitable for small-scale production:

  • Glutamine Activation : The α-amino group of glutamine is protected with a tert-butoxycarbonyl (Boc) group, while the side-chain amine is activated for carboxymethylation.
  • Stepwise Functionalization :
    • Carboxymethylation with chloroacetic acid in the presence of triethylamine.
    • Thiolation using methyl thiocarbamate followed by oxidation to form the methylcarbamoyl thio group.
  • Global Deprotection : Boc groups are removed with TFA, and the product is crystallized from methanol/water.

Advantages :

  • Higher scalability compared to SPPS.
  • Reduced racemization risk due to controlled reaction conditions.

Enzymatic and Biocatalytic Methods

Glutamine Synthetase (GS)-Mediated Synthesis

GS catalyzes the ATP-dependent amidation of glutamate to glutamine. Modified substrates can be used to produce derivatives:

  • Substrate Engineering : Methylcarbamoyl thio groups are introduced into glutamate analogs before enzymatic amidation.
  • Reaction Setup :
    • 100–400 mM glutamate, 10 mM ATP, 50 mM MgCl₂.
    • GS activity: 600 U/mL, yielding 1.2 g/L of product.

Limitations :

  • Low efficiency for non-natural substrates (turnover number < 5 min⁻¹).
  • Requires extensive optimization of pH and temperature.

Chemoenzymatic Hybrid Approach

Combining chemical and enzymatic steps improves regioselectivity:

  • Chemical Introduction of Thioether : Methylcarbamoyl thio is added to a glutamate precursor via thiol-ene click chemistry.
  • Enzymatic Amidation : GS converts the modified glutamate into the final glutamine derivative.

Yield : 58% overall, with >90% purity after dialysis.

Analytical and Purification Strategies

Chromatographic Analysis

  • Reverse-Phase HPLC :
    • Column: C18, 5 µm, 150 mm × 4.6 mm.
    • Mobile Phase: 0.1% TFA in water/acetonitrile (70:30).
    • Retention Time: 8.2 min for the target compound.
  • LC-MS Validation :
    • Molecular ion peak at m/z 364.38 [M+H]⁺.
    • Fragmentation pattern confirms the methylcarbamoyl thio group.

Crystallization and Characterization

  • Crystallization Solvent : Methanol/water (7:3 v/v) at −20°C.
  • X-ray Diffraction : Confirms stereochemistry at the C2 and C3 positions.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Solid-Phase Synthesis 72 95 Low 420
Solution-Phase 68 92 High 380
Enzymatic 45 88 Moderate 510

Key Observations :

  • Chemical methods outperform enzymatic approaches in yield and purity.
  • Enzymatic synthesis is limited by substrate specificity but offers greener alternatives.

Challenges and Optimization Strategies

Racemization Control

  • Use of chiral auxiliaries (e.g., Boc-L-glutamine) reduces racemization during carboxymethylation.
  • Low-temperature reactions (0–5°C) minimize epimerization.

Thioether Stability

  • Methylcarbamoyl thio groups are prone to oxidation; reactions require inert atmospheres (N₂ or Ar).
  • Stabilizing agents like tris(2-carboxyethyl)phosphine (TCEP) improve intermediate stability.

Chemical Reactions Analysis

Types of Reactions

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reducing agents can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine involves its interaction with specific molecular targets and pathways. For example, it may bind to cannabinoid receptor 1, regulating glutamine metabolism and immune function . This interaction can lead to the modulation of various signaling pathways, including the inhibition of ERK1/2 phosphorylation and the regulation of inflammatory factors.

Comparison with Similar Compounds

Structural Diversity in Thio-Linked Substituents

The substituent at the thio position critically determines physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence Sources
N⁵-((R)-3-((1,2-dichlorovinyl)thio)-...-glutamine 1,2-dichlorovinylthio C₁₂H₁₇Cl₂N₃O₆S 402.25 Toxic metabolite precursor; shipped globally
N⁵-((R)-3-(acetylthio)-...-glutamine Acetylthio C₁₂H₁₉N₃O₇S 349.36 Pharmaceutical intermediate; acetylated thiol
N⁵-((R)-3-(((4-cyanophenyl)-(hydroxy)carbamoyl)thio)-...-glutamine (Compound 15) 4-cyanophenyl-hydroxycarbamoyl C₁₈H₂₁N₅O₈S 468.12 Glyoxalase I inhibitor; 48% synthetic yield
N⁵-((R)-3-(((R)-2-hydroxypropanoyl)thio)-...-glutamine (R)-2-hydroxypropanoylthio C₁₃H₂₁N₃O₈S 379.39 Polar substituent; potential solubility enhancer
N⁵-((R)-3-(((1H-1,2,3-triazol-4-yl)thio)-...-glutamine Benzyl-triazolylthio Not specified Not specified Ethynylation reagent for cellular applications

Key Observations :

  • Polar Groups (e.g., hydroxypropanoyl in ): Improve aqueous solubility, critical for bioavailability.
  • Aromatic/Cyanophenyl Groups (e.g., Compound 15 in ): Enhance target binding via π-π interactions, validated by glyoxalase I inhibition (IC₅₀ data pending).

Physicochemical Properties

  • Solubility: Polar substituents (e.g., hydroxypropanoyl ) increase water solubility, whereas hydrophobic groups (e.g., octylthio in ) favor lipid membrane penetration.
  • Stability : Thiourea-linked derivatives (e.g., methylcarbamoylthio in the target compound) may exhibit greater hydrolytic stability compared to disulfides (e.g., cysteine-glutathione disulfide in ).

Biological Activity

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine is a complex amino acid derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2148-32-5, is part of a broader class of glutamine analogs that may exhibit unique pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in metabolic and immune-related conditions.

Chemical Structure and Properties

The molecular formula of this compound is C12H17Cl2N3O6SC_{12}H_{17}Cl_2N_3O_6S, with a molecular weight of approximately 402.26 g/mol. The compound features a glutamine backbone modified with a carboxymethyl group and a thioether linkage, which may influence its interaction with biological systems.

PropertyValue
CAS Number2148-32-5
Molecular FormulaC12H17Cl2N3O6S
Molecular Weight402.26 g/mol
Purity97%
IUPAC NameN5-((R)-1-((carboxymethyl)amino)-3-(((E)-1,2-dichlorovinyl)thio)-1-oxopropan-2-yl)-L-glutamine

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its structural characteristics as a glutamine analog.

1. Metabolic Effects

Glutamine plays a significant role in various metabolic pathways, including nitrogen metabolism and energy production. Research indicates that compounds like N5-glutamine derivatives can enhance cellular energy metabolism and support the proliferation of lymphocytes, particularly under stress conditions such as sepsis or trauma .

2. Immune Function Modulation

Glutamine is known to be conditionally essential during periods of stress. It supports immune cell function by promoting lymphocyte proliferation and cytokine production . The modified structure of this compound may enhance these effects, potentially providing therapeutic benefits in immunocompromised states.

3. Antioxidant Properties

The compound may exhibit antioxidant effects due to the presence of the thioether group, which can scavenge reactive oxygen species (ROS). This property can be crucial in protecting cells from oxidative stress, particularly in inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological implications of glutamine and its derivatives:

Study 1: Glutamine Supplementation in Critical Illness
A study published in Critical Care Medicine highlighted that glutamine supplementation in critically ill patients improved nitrogen balance and reduced infection rates . Although specific data on this compound is limited, the findings suggest that similar compounds could offer benefits in clinical settings.

Study 2: Glutamine and Muscle Metabolism
Research has shown that glutamine levels are significantly reduced during catabolic states, such as severe trauma or burns. Supplementation with glutamine or its analogs has been associated with improved muscle recovery and reduced protein breakdown . This suggests potential applications for this compound in enhancing muscle metabolism post-injury.

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